

Butylcyclohexane as a component in surrogate fuels for combustion research.

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Compound of Interest

Compound Name: Butylcyclohexane

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Application Notes and Protocols for Butylcyclohexane in Surrogate Fuels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-**butylcyclohexane** as a key component in surrogate fuels for combustion research. This document details its physicochemical properties, its role in emulating real-world fuels like jet fuel and diesel, and protocols for key combustion experiments.

Introduction to Butylcyclohexane in Combustion Research

N-**butylcyclohexane** (C₁₀H₂₀) is a cycloalkane that is an important component of conventional transportation fuels. Due to its chemical structure, it is a critical ingredient in the formulation of surrogate fuels designed to mimic the complex combustion behavior of real fuels such as Jet-A, JP-8, and diesel. The study of single-component and simple multi-component mixtures containing **butylcyclohexane** allows for a more fundamental understanding of the complex chemical kinetics that govern the combustion of these real-world fuels.

Physicochemical Properties of n-Butylcyclohexane

A thorough understanding of the physical and chemical properties of **butylcyclohexane** is essential for its effective use in surrogate fuel formulations and for accurate modeling of combustion processes.

Property	Value	Units
Molecular Formula	C10H20	-
Molecular Weight	140.27	g/mol
Density @ 20°C	0.800 - 0.802	g/cm ³
Boiling Point @ 760 mmHg	180.9	°C
Melting Point	-74.7	°C
Flash Point (TCC)	41.11	°C
Vapor Pressure @ 25°C	1.31	mmHg
Standard Enthalpy of Formation (gas)	-213.2 ± 1.4	kJ/mol
Standard Enthalpy of Combustion (liquid)	-6530.3 ± 1.2	kJ/mol

Butylcyclohexane in Surrogate Fuel Formulations

Butylcyclohexane is a key representative of the monocycloparaffin class of hydrocarbons found in jet and diesel fuels. Researchers have utilized it in various surrogate mixtures to match the properties and combustion characteristics of target real fuels.

For instance, a 7-component surrogate for military jet fuel JP-5 has been formulated using n-dodecane, n-butylbenzene, 1-methylnaphthalene, tetralin, trans-decalin, iso-cetane, and n-**butylcyclohexane**.^[1] The composition of these surrogates is optimized to match physical and chemical properties like density, viscosity, flash point, and distillation behavior of the target fuel. ^[1] Another study proposed a simplified three-component surrogate for jet fuel consisting of n-decane, n-**butylcyclohexane**, and n-butylbenzene.^[2] Furthermore, **butylcyclohexane** has been blended with propylcyclohexane to represent the naphthenic content of bio-blendstock oils for use in compression ignition engines.^{[3][4]}

Experimental Protocols for Combustion Analysis

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data in combustion research. The following sections outline the methodologies for key experiments involving **butylcyclohexane** as a surrogate fuel component.

Ignition Delay Time Measurement in a Shock Tube

Ignition delay time is a critical parameter for characterizing the autoignition properties of a fuel. Shock tubes are widely used for these measurements at high temperatures.

Protocol:

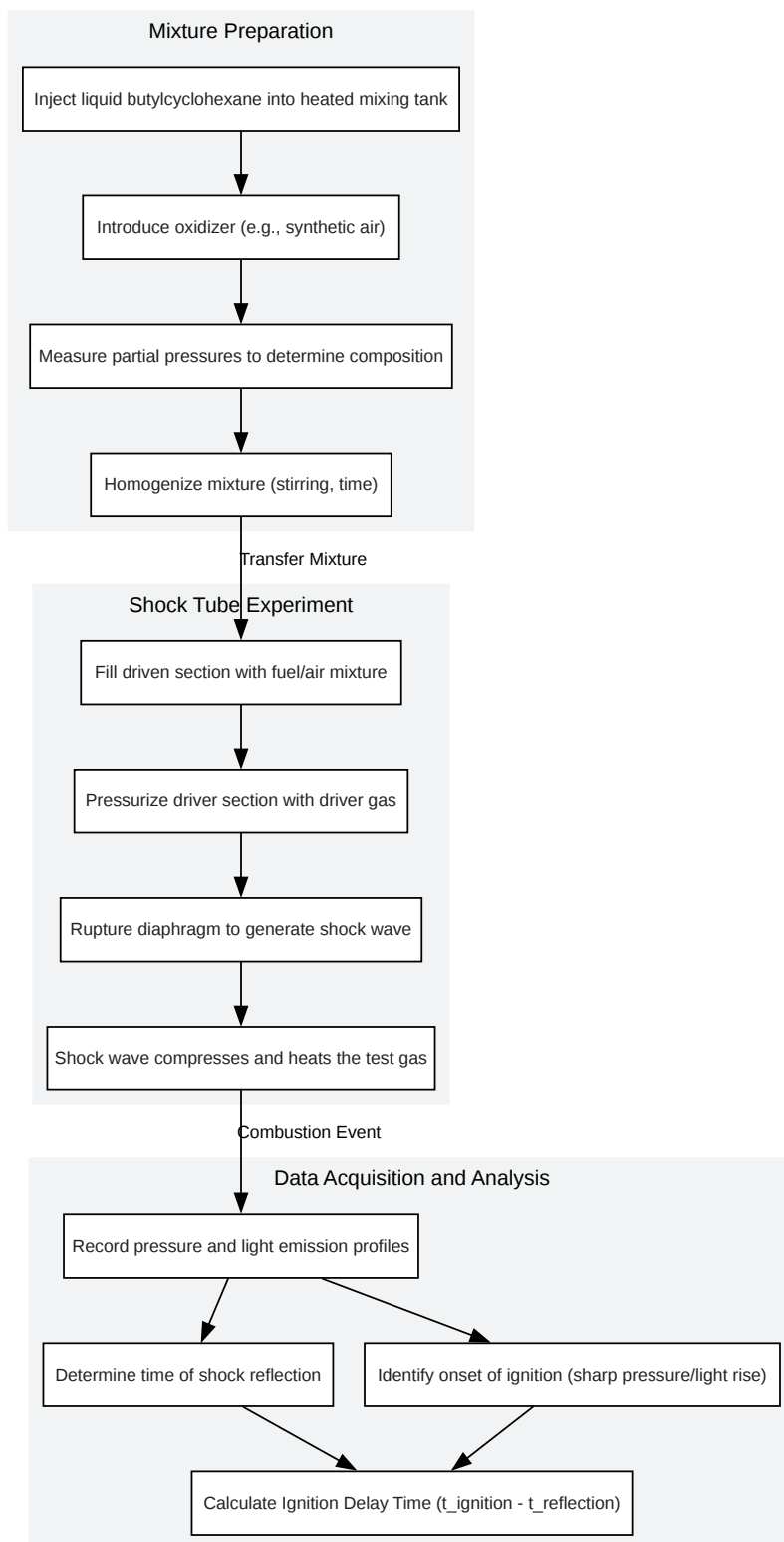
- Mixture Preparation:
 - Prepare the desired fuel/air mixture in a stainless steel mixing tank.
 - For liquid fuels like **butylcyclohexane**, a heated injection system is used to ensure complete vaporization and homogeneous mixing with the oxidizer (e.g., synthetic air).
 - The composition of the mixture is determined by the partial pressures of each component, measured with high-precision pressure transducers.
 - Allow the mixture to homogenize for a sufficient period, often several hours, sometimes with mechanical stirring.
- Shock Tube Operation:
 - The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
 - The driven section is filled with the prepared fuel/air mixture to a specific initial pressure.
 - The driver section is filled with a high-pressure driver gas (e.g., helium or nitrogen).
 - To initiate the experiment, the diaphragm is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.

- Data Acquisition:
 - Pressure transducers and photodiodes are placed along the shock tube to measure the shock wave velocity and the pressure and light emission behind the reflected shock wave.
 - The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition, which is often detected by a sharp rise in pressure or light emission (e.g., from OH* chemiluminescence).

Measurements of ignition delay times for n-**butylcyclohexane**/air have been performed over a wide range of conditions: temperatures from 707 to 1458 K, pressures of 2.0, 5.0, and 15.0 atm, and equivalence ratios of 0.5, 1.0, and 2.0.[5][6] These studies have observed a negative temperature coefficient (NTC) behavior at lower temperatures (<1000 K), which is a characteristic feature of the autoignition of many hydrocarbon fuels.[5][6]

Logical Workflow for Shock Tube Experiment

Workflow for Ignition Delay Time Measurement in a Shock Tube

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Caption: A diagram illustrating the sequential steps involved in measuring ignition delay times using a shock tube.

Laminar Flame Speed Measurement

Laminar flame speed is a fundamental property of a combustible mixture that is crucial for validating chemical kinetic models.

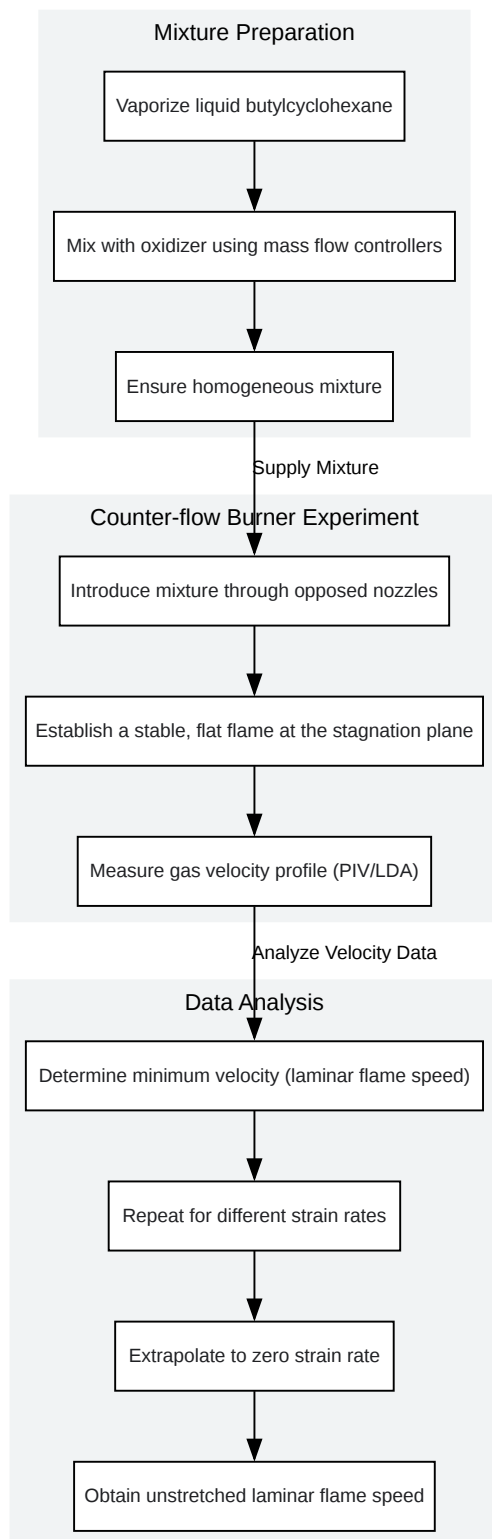
Protocol (Counter-flow Twin-Flame Burner):

- Mixture Preparation:
 - Similar to shock tube experiments, a homogeneous fuel/air mixture is prepared. For liquid fuels, a vaporizer is used to ensure complete and uniform evaporation before mixing with the oxidizer.
 - Mass flow controllers are used to precisely regulate the flow rates of the fuel vapor and oxidizer components.
- Experimental Setup:
 - The counter-flow burner consists of two vertically opposed nozzles from which the unburned fuel/air mixture flows, creating a stagnation plane where a flat, stable flame can be established.
 - The distance between the nozzles is adjustable.
- Flame Stabilization and Measurement:
 - The flow rates are adjusted to establish a stable, flat flame at the stagnation plane.
 - Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) is used to measure the velocity profile of the unburned gas mixture approaching the flame front.
 - The minimum velocity in this profile corresponds to the laminar flame speed.
- Data Analysis:

- Measurements are taken at various strain rates (adjusted by changing the flow rates or nozzle separation).
- The unstretched laminar flame speed is determined by extrapolating the measured flame speeds to zero strain rate.

Logical Workflow for Laminar Flame Speed Measurement

Workflow for Laminar Flame Speed Measurement

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Caption: A diagram showing the process of measuring laminar flame speed using a counter-flow twin-flame burner.

Quantitative Data

The following tables summarize key quantitative data for **butylcyclohexane** and surrogate fuels containing it.

Table 1: Ignition Delay Times of n-**Butylcyclohexane**/Air Mixtures

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Ignition Delay Time (μ s)
1200	5.0	1.0	~200
1000	5.0	1.0	~1000
800	15.0	1.0	~2000
750	15.0	1.0	~4000
1100	15.0	0.5	~500
1100	15.0	1.0	~400

Note: These are approximate values derived from graphical data in the literature for illustrative purposes.[\[5\]](#)[\[6\]](#)

Table 2: Example of a 7-Component JP-5 Surrogate Formulation

Component	Chemical Class	Mass Percentage
n-Dodecane	n-Paraffin	24.21%
Iso-cetane	Iso-Paraffin	25.32%
n-Butylcyclohexane	Monocycloparaffin	27.82%
trans-Decalin	Dicycloparaffin	1.21%
n-Butylbenzene	Aromatic	15.03%
Tetralin	Cycloaromatic	1.41%
1-Methylnaphthalene	Diaromatic	5.00%

Source: Adapted from ACS Omega 2022, 7, 4, 3536–3549.[1]

Conclusion

N-**butylcyclohexane** is an indispensable component for formulating high-fidelity surrogate fuels for combustion research. Its well-characterized physicochemical and combustion properties provide a crucial link between the fundamental chemistry of single molecules and the complex combustion phenomena observed in real-world fuels. The detailed experimental protocols provided herein serve as a guide for researchers to conduct rigorous and reproducible combustion experiments, contributing to the development of cleaner and more efficient combustion technologies.

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